

# A Comprehensive Technical Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride

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## Compound of Interest

Compound Name: (Cyclopropylmethyl)(methyl)amine  
hydrochloride

Cat. No.: B2532590

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## Introduction

**(Cyclopropylmethyl)(methyl)amine hydrochloride** is a substituted secondary amine salt that holds significant value as a chemical intermediate and building block, particularly in the fields of medicinal chemistry and agrochemical synthesis. The incorporation of the cyclopropylmethyl motif is a well-established strategy in drug design, often employed to enhance metabolic stability, improve potency, or modulate the conformational rigidity of a molecule. This guide provides an in-depth technical overview of **(Cyclopropylmethyl)(methyl)amine hydrochloride**, covering its fundamental physicochemical properties, validated synthetic and analytical protocols, safety considerations, and key applications for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and reliability in a laboratory setting.

## Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research and development. **(Cyclopropylmethyl)(methyl)amine hydrochloride** is the acid salt of the parent free base, (Cyclopropylmethyl)

(methyl)amine, formed by reaction with hydrochloric acid[1]. This conversion to the salt form is a common practice to improve the compound's stability, crystallinity, and handling characteristics compared to the more volatile and potentially reactive free amine.

## Key Properties and Identifiers

The essential chemical and physical data for **(Cyclopropylmethyl)(methyl)amine hydrochloride** are summarized below for quick reference.

Property	Value	Source
IUPAC Name	1-cyclopropyl-N-methylmethanamine;hydrochloride	PubChem[1]
CAS Number	77335-18-3	PubChem[1]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClN	PubChem[1], Santa Cruz Biotechnology[2]
Molecular Weight	121.61 g/mol	PubChem[1], Santa Cruz Biotechnology[2]
Monoisotopic Mass	121.0658271 Da	PubChem[1]
Parent Compound	(Cyclopropylmethyl)methylamine (CID: 12919209)	PubChem[1]
Component Parts	(Cyclopropylmethyl)methylamine, Hydrochloric Acid	PubChem[1]

## Chemical Structure

The structure consists of a methyl group and a cyclopropylmethyl group attached to a central nitrogen atom, which is protonated and ionically bonded to a chloride ion.

Caption: Structure of **(Cyclopropylmethyl)(methyl)amine Hydrochloride**.

## Section 2: Synthesis and Purification

The synthesis of **(Cyclopropylmethyl)(methyl)amine hydrochloride** is typically achieved through a two-step process: first, the formation of the parent secondary amine, followed by its conversion to the hydrochloride salt. Reductive amination is the most robust and widely adopted method for the synthesis of the parent amine due to its high efficiency and the commercial availability of the starting materials.

## Synthesis Workflow

The logical flow from commercially available starting materials to the final hydrochloride salt is depicted below. This pathway is chosen for its reliability and scalability.

Caption: General workflow for the synthesis of the target compound.

## Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

### Step 1: Synthesis of (Cyclopropylmethyl)(methyl)amine (Free Base) via Reductive Amination

- **Rationale:** This procedure uses sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ), a mild and selective reducing agent that is particularly effective for reductive aminations. It does not vigorously react with the solvent and reduces the transiently formed imine faster than it reduces the starting aldehyde, minimizing side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve all reactants.
- **Materials:**
  - Cyclopropanecarboxaldehyde (1.0 eq)
  - Methylamine solution (e.g., 40% in  $\text{H}_2\text{O}$  or 2.0 M in THF) (1.2 eq)
  - Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 eq)
  - Dichloromethane (DCM), anhydrous
  - Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution

- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Round-bottom flask, magnetic stirrer, addition funnel
- Procedure:
  - To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous DCM, add the methylamine solution (1.2 eq) at 0 °C (ice bath).
  - Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
  - Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 20-30 minutes.  
Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
  - Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  - Upon completion, carefully quench the reaction by the slow addition of saturated  $\text{NaHCO}_3$  solution until gas evolution ceases.
  - Separate the organic layer. Extract the aqueous layer twice with DCM.
  - Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
  - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (Cyclopropylmethyl)(methyl)amine as an oil. This crude product is often pure enough for the next step.

## Step 2: Formation and Purification of the Hydrochloride Salt

- Rationale: Converting the amine to its hydrochloride salt facilitates purification by crystallization and improves its long-term stability. Diethyl ether is a common solvent for this process as it readily dissolves the free amine but not the resulting ammonium salt, causing the product to precipitate. The use of anhydrous HCl is essential to prevent the introduction of water, which could interfere with crystallization.

- Materials:
  - Crude (Cyclopropylmethyl)(methyl)amine (from Step 1)
  - Anhydrous diethyl ether (Et<sub>2</sub>O) or Ethyl Acetate (EtOAc)
  - Hydrogen chloride solution (e.g., 2.0 M in diethyl ether)
  - Büchner funnel and filter paper
- Procedure:
  - Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
  - While stirring, slowly add the hydrogen chloride solution dropwise. A white precipitate will form immediately.
  - Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.
  - Stir the resulting slurry for 30 minutes at room temperature.
  - Collect the white solid by vacuum filtration using a Büchner funnel.
  - Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
  - Dry the solid under vacuum at 40-50 °C to a constant weight to yield pure **(Cyclopropylmethyl)(methyl)amine hydrochloride**.

## Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

- **$^1\text{H}$  NMR Spectroscopy:** This technique provides information about the number of different types of protons and their connectivity.
  - Expected Signals:
    - Cyclopropyl Protons ( $\text{CH}$ ,  $\text{CH}_2$ ): A complex multiplet in the upfield region ( $\sim 0.2\text{--}1.2$  ppm). The methine proton ( $\text{CH}$ ) will be the most downfield of this group.
    - Methylene Protons ( $-\text{CH}_2\text{-N}$ ): A doublet adjacent to the cyclopropyl group, shifted downfield by the nitrogen ( $\sim 2.8\text{--}3.2$  ppm).
    - Methyl Protons ( $-\text{N-CH}_3$ ): A singlet or doublet (depending on N-H coupling) around  $\sim 2.5\text{--}2.9$  ppm.
    - Amine Protons ( $-\text{N}^+\text{H}_2-$ ): A broad singlet, typically in the range of  $\sim 8.0\text{--}10.0$  ppm, whose chemical shift is highly dependent on solvent and concentration.
  - Sample Preparation Protocol:
    - Accurately weigh 5-10 mg of the hydrochloride salt.
    - Dissolve the sample in  $\sim 0.6$  mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{D}_2\text{O}$ ).  
Rationale:  $\text{DMSO-d}_6$  is often preferred as it allows for the observation of the N-H protons, whereas  $\text{D}_2\text{O}$  will exchange with them, causing the signal to disappear.
    - Transfer the solution to a 5 mm NMR tube.
    - Acquire the spectrum on a 400 MHz or higher spectrometer.
- **$^{13}\text{C}$  NMR Spectroscopy:** This provides information on the carbon skeleton.
  - Expected Signals:
    - Cyclopropyl Carbons: Signals in the highly shielded region ( $\sim 5\text{--}15$  ppm).
    - Methylene Carbon ( $-\text{CH}_2\text{-N}$ ): A signal around  $\sim 55\text{--}65$  ppm.
    - Methyl Carbon ( $-\text{N-CH}_3$ ): A signal around  $\sim 30\text{--}40$  ppm.

## Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the parent amine.

- **Rationale:** The analysis is performed on the free base. The hydrochloride salt will dissociate in the ion source. Electrospray Ionization (ESI) is the preferred method.
- **Expected Ion:** The primary ion observed will be the protonated parent molecule  $[M+H]^+$ . For  $C_5H_{11}N$  (MW = 85.15), the expected  $m/z$  would be approximately 86.16.
- **Sample Preparation Protocol:**
  - Prepare a dilute solution of the hydrochloride salt (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
  - Infuse the solution directly into the ESI source of the mass spectrometer.
  - Acquire the spectrum in positive ion mode.

## Section 4: Handling, Safety, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

### Hazard Identification

Based on aggregated GHS data, **(Cyclopropylmethyl)(methyl)amine hydrochloride** presents the following hazards<sup>[1]</sup>:

Hazard Code	Description	Precaution
H315	Causes skin irritation	Wear protective gloves and clothing.
H319	Causes serious eye irritation	Wear safety glasses or goggles.
H335	May cause respiratory irritation	Use only in a well-ventilated area or fume hood.

## Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Always handle this compound within a certified chemical fume hood.
- Eye/Face Protection: Chemical safety goggles are mandatory.
- Skin Protection: Wear a lab coat and nitrile gloves. Avoid skin contact.
- Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

## Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- The compound is hygroscopic; protect from moisture.
- Keep away from strong oxidizing agents and strong bases. The hydrochloride salt will react with bases to liberate the free amine.

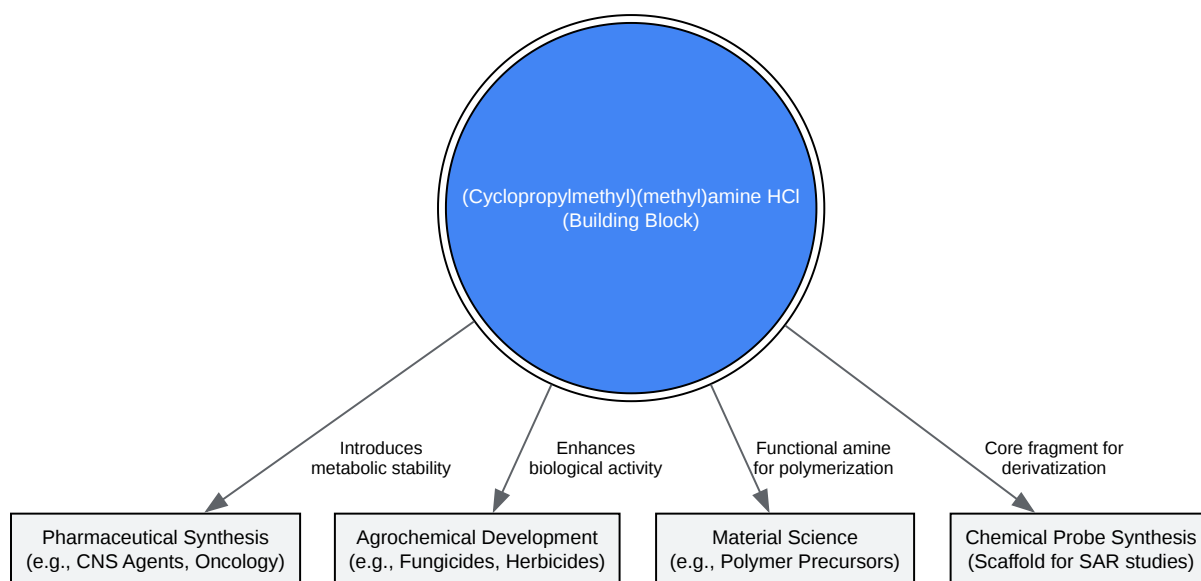
## Section 5: Applications in Research and Development

The utility of **(Cyclopropylmethyl)(methyl)amine hydrochloride** lies in its role as a versatile building block for more complex molecules. The cyclopropyl ring is a particularly valuable pharmacophore.

- Medicinal Chemistry: The cyclopropyl group is often used as a "bioisostere" for a vinyl group or a carbonyl group. It is metabolically robust and its rigid, three-dimensional structure can be used to lock a molecule into a specific conformation required for optimal binding to a biological target. Compounds containing the cyclopropylamine moiety have been investigated for various therapeutic areas, including as antidepressants and anticancer agents<sup>[3]</sup>.
- Agrochemicals: Similar to pharmaceuticals, the introduction of this moiety can enhance the efficacy and selectivity of pesticides and herbicides.



- Material Science: Amines are fundamental components in the synthesis of polymers and functional materials.



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## References

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